molecular formula C15H13NO3 B12388588 Amfenac-d5

Amfenac-d5

Cat. No.: B12388588
M. Wt: 260.30 g/mol
InChI Key: SOYCMDCMZDHQFP-XFEWCBMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amfenac-d5 typically involves the incorporation of deuterium into the Amfenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions often involve controlled environments to ensure the precise incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Amfenac-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Biological Activity

Amfenac-d5 is a deuterated analog of amfenac, a non-steroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory properties. This compound has garnered attention for its biological activity, particularly in the context of inflammation and pain management. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound is characterized by its deuterium labeling, which enhances its stability and may influence its pharmacokinetics. The compound primarily functions through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins—molecules that mediate inflammation and pain responses.

Inhibition of Inflammatory Mediators

Research has demonstrated that this compound significantly reduces the levels of pro-inflammatory cytokines. For instance, a study showed that this compound up-regulates PPAR-γ expression while suppressing IKK-β, iNOS, nitric oxide (NO) production, and NF-κB activation in inflamed astrocytes and microglia. This suggests a robust anti-neuroinflammatory effect, making it a potential candidate for treating neuroinflammatory conditions .

Table 1: Effects of this compound on Inflammatory Markers

Cell Type Treatment Effect on iNOS Effect on NO Production Cytokine Levels
SVGThis compoundDecreasedDecreasedReduced
CHME3This compoundDecreasedDecreasedReduced

Efficacy Compared to Other NSAIDs

In comparative studies, this compound exhibited greater efficacy than traditional NSAIDs like aspirin in reducing NF-κB-dependent neuroinflammation. The data indicated that this compound significantly enhanced cell viability in LPS-stimulated cells compared to aspirin-treated groups .

Retinal Angiogenesis

A notable case study focused on the effects of amfenac in a rat model of oxygen-induced retinopathy (OIR). In this study, intravitreal injections of amfenac were shown to significantly inhibit neovascularization (NV) and reduce retinal prostanoid production. The results highlighted the compound's ability to modulate angiogenic processes independently of COX pathways .

Table 2: Efficacy of Amfenac in Retinal Angiogenesis

Treatment Neovascularization Inhibition Prostanoid Production
AmfenacSignificant ReductionSignificant Reduction
NepafenacSignificant ReductionNot assessed
KetorolacNo EffectNot assessed
DiclofenacNo EffectNot assessed

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties are influenced by its deuterated structure, which may enhance its metabolic stability. Studies indicate that the compound retains oral bioavailability similar to that of its non-deuterated counterpart while potentially offering improved safety profiles due to reduced toxicity .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

260.30 g/mol

IUPAC Name

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetic acid

InChI

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/i1D,2D,3D,5D,6D

InChI Key

SOYCMDCMZDHQFP-XFEWCBMOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O

Origin of Product

United States

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